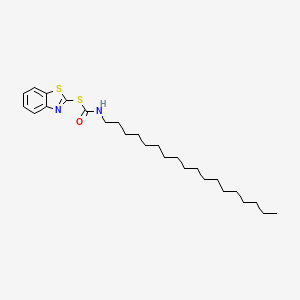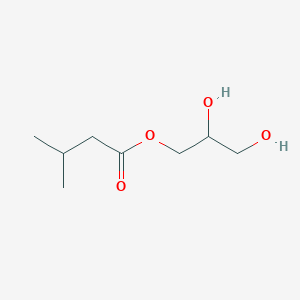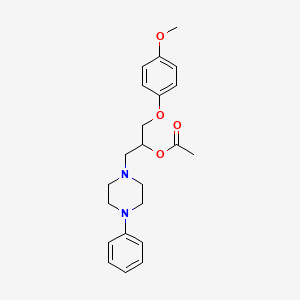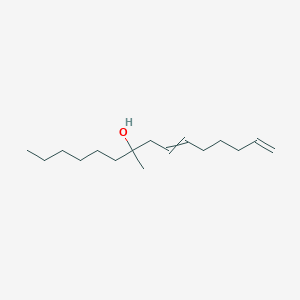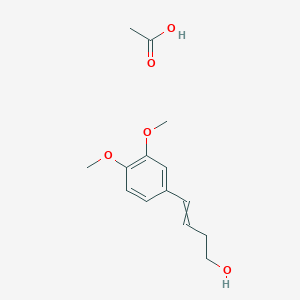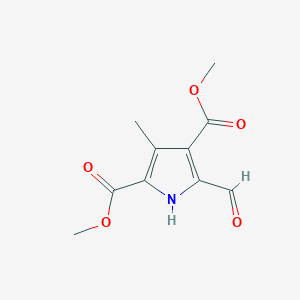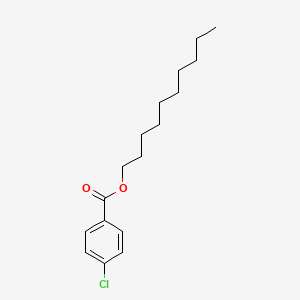
Decyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 4-chlorobenzoate is an organic compound with the molecular formula C17H25ClO2. It is an ester derived from 4-chlorobenzoic acid and decanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decyl 4-chlorobenzoate can be synthesized through the esterification reaction between 4-chlorobenzoic acid and decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Decyl 4-chlorobenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-chlorobenzoic acid and decanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: 4-chlorobenzoic acid and decanol.
Reduction: Decyl 4-chlorobenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Decyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research on its derivatives has shown potential antimicrobial and antifungal properties.
Industry: It is used in the formulation of specialty chemicals and as a plasticizer in polymer production.
Mécanisme D'action
The mechanism of action of decyl 4-chlorobenzoate involves its interaction with various molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of 4-chlorobenzoic acid and decanol. The chlorine atom on the benzene ring can also participate in electrophilic aromatic substitution reactions, making it a versatile compound for various chemical transformations.
Comparaison Avec Des Composés Similaires
4-Chlorobenzoic acid: The parent acid from which decyl 4-chlorobenzoate is derived.
Decyl benzoate: An ester similar to this compound but without the chlorine substituent on the benzene ring.
4-Chlorobenzyl alcohol: A reduction product of this compound.
Uniqueness: this compound is unique due to the presence of both a long alkyl chain and a chlorine-substituted aromatic ring. This combination imparts distinct chemical and physical properties, making it useful in various applications where both hydrophobic and reactive aromatic functionalities are desired.
Propriétés
Numéro CAS |
70136-01-5 |
|---|---|
Formule moléculaire |
C17H25ClO2 |
Poids moléculaire |
296.8 g/mol |
Nom IUPAC |
decyl 4-chlorobenzoate |
InChI |
InChI=1S/C17H25ClO2/c1-2-3-4-5-6-7-8-9-14-20-17(19)15-10-12-16(18)13-11-15/h10-13H,2-9,14H2,1H3 |
Clé InChI |
ASTUITNORCWJGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


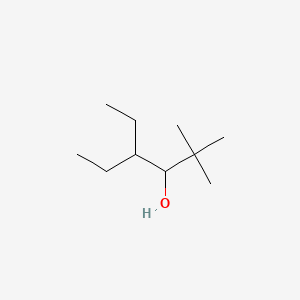
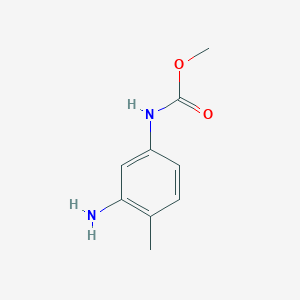
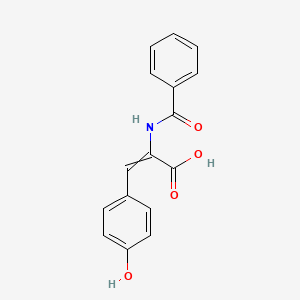

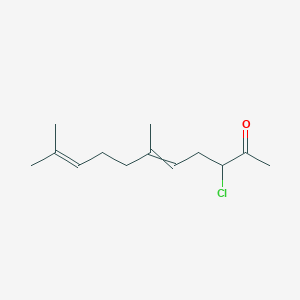
![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)
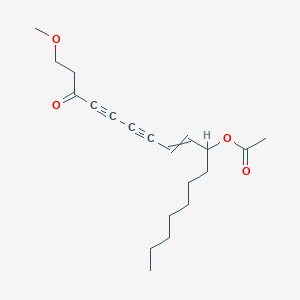
![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)
